2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Description

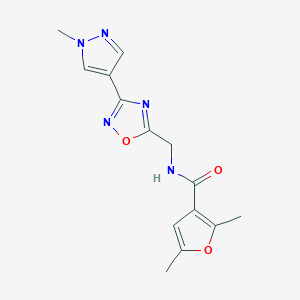

This compound features a furan-3-carboxamide core substituted with 2,5-dimethyl groups, linked via a methylene bridge to a 1,2,4-oxadiazole ring bearing a 1-methyl-1H-pyrazol-4-yl substituent. The methyl groups on the furan ring likely enhance lipophilicity, while the oxadiazole-pyrazole moiety may contribute to hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name |

2,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-8-4-11(9(2)21-8)14(20)15-6-12-17-13(18-22-12)10-5-16-19(3)7-10/h4-5,7H,6H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFBKCNWFMASSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a compound that combines the structural features of furan, pyrazole, and oxadiazole. These moieties are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activity of compounds containing pyrazole and oxadiazole rings has been extensively studied. The following sections summarize key activities associated with this compound.

Antibacterial Activity

Research indicates that derivatives of pyrazoles exhibit significant antibacterial properties. For instance, substituted pyrazoles have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through different mechanisms . The specific compound may share these properties due to its structural similarities with known antibacterial agents.

Anticancer Activity

Compounds containing oxadiazole and pyrazole moieties have been reported to possess anticancer activity. Studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented in several studies. Pyrazoles have been shown to reduce inflammation markers and provide relief in models of inflammatory diseases . This suggests that this compound may also exhibit similar effects.

Case Studies

Several studies provide insights into the biological evaluation of related compounds:

-

Antitubercular Activity :

A study on nitro-substituted heteroaromatic carboxamides demonstrated promising results against Mycobacterium tuberculosis. The electronic density distribution across the oxadiazole ring was correlated with its biological activity . -

Synthesis and Evaluation :

Research involving the synthesis of derivatives based on pyrazole and oxadiazole scaffolds showed varying degrees of anticancer activity. The synthesized compounds were evaluated using in vitro assays against multiple cancer cell lines .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological pathways.

Key Findings :

- Anticancer Activity : Research indicates that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. The incorporation of these moieties into the compound may enhance its efficacy against cancer cell lines by targeting specific kinases involved in tumor growth .

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated inhibition of cancer cell proliferation | |

| Study B | Identified as a potential AMPK inhibitor |

Agrochemicals

The compound's structural features suggest potential applications in developing agrochemicals that can act as pesticides or herbicides.

Key Findings :

- Pesticidal Activity : Compounds containing pyrazole have shown effective insecticidal properties, indicating that modifications to include furan and oxadiazole could enhance these effects .

Material Science

Due to its unique chemical structure, this compound could be explored in material science for creating novel polymers or coatings.

Key Findings :

- Polymer Development : The incorporation of furan derivatives into polymer matrices has been shown to improve thermal stability and mechanical properties .

Case Studies

Several case studies have highlighted the versatility of this compound:

- Anticancer Drug Development

- Agrochemical Testing

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key analogs include:

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p from Molecules 2015) .

- 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS: 872868-48-9) .

Structural Insights :

- The target compound differs from 3a–3p by replacing the pyrazole-chloro-cyano motif with a methyl-substituted furan and oxadiazole-pyrazole system.

- Compared to 872868-48-9, the furan ring in the target compound is less aromatic than benzofuran, which may alter binding affinity in hydrophobic pockets.

Yield Comparison :

| Compound | Yield Range | Purification Method |

|---|---|---|

| Target Compound | Not reported | Likely column chromatography |

| 3a–3p | 62–71% | Recrystallization (ethanol) |

| 872868-48-9 | Unreported | Unreported |

Physicochemical Properties

- Melting Points: 3a–3p exhibit melting points of 123–183°C, correlating with crystallinity from aryl/cyano groups . The target compound’s methyl groups may lower melting points compared to 3a–3p but increase solubility.

- Spectroscopic Data :

Hypothesized Bioactivity

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide, and what factors influence yield?

Answer:

The synthesis typically involves coupling a furan-3-carboxamide derivative with a 1,2,4-oxadiazole intermediate. A validated protocol includes:

- Step 1: Alkylation of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol using RCH₂Cl (e.g., chloromethyl furan derivatives) in DMF with K₂CO₃ as a base at room temperature (RT) .

- Step 2: Carboxamide bond formation via coupling agents like EDCI/HOBt in DMF, as described for analogous pyrazole carboxamides (e.g., 68–71% yields using triethylamine as a base) .

Key factors: - Solvent choice (DMF enhances solubility of polar intermediates).

- Base strength (K₂CO₃ for alkylation; triethylamine for carboxamide coupling).

- Reaction monitoring via TLC to prevent over-alkylation or side reactions .

Advanced Question: How can structural modifications to the 1-methylpyrazole or oxadiazole moieties alter the compound’s bioactivity, and what analytical methods validate these changes?

Answer:

Modifications to the pyrazole (e.g., substituent position) or oxadiazole (e.g., sulfur substitution) can impact target binding affinity or metabolic stability. For example:

- Pyrazole N-methylation (as in the parent compound) enhances lipophilicity, potentially improving membrane permeability.

- Oxadiazole ring substitution (e.g., replacing oxygen with sulfur) may alter electronic properties, affecting hydrogen-bonding interactions with enzymes .

Validation methods: - ¹H/¹³C NMR: Assign peaks for methyl groups (e.g., 2.66 ppm for furan-CH₃) and pyrazole/oxadiazole protons .

- Mass spectrometry (ESI): Confirm molecular weight (e.g., [M+H]+ expected ~375–400 Da) .

- X-ray crystallography: Resolve steric effects of substituents on crystal packing (if single crystals are obtainable) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how are spectral artifacts minimized?

Answer:

Essential techniques:

- ¹H NMR (400 MHz): Identify furan methyl groups (δ 2.4–2.6 ppm), oxadiazole CH₂ (δ 4.0–4.5 ppm), and pyrazole aromatic protons (δ 7.2–7.6 ppm) .

- IR spectroscopy: Confirm carboxamide C=O stretch (~1630–1680 cm⁻¹) and oxadiazole C=N (~1550 cm⁻¹) .

- High-resolution MS: Verify molecular formula (e.g., C₁₆H₁₈N₄O₃).

Artifact mitigation: - Use deuterated solvents (e.g., CDCl₃) free of protonated impurities.

- Dry samples thoroughly to avoid water peaks in NMR.

- Purify via column chromatography (PE:EA gradients) before analysis .

Advanced Question: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:

Discrepancies often arise from:

- Solvent polarity: DMSO enhances solubility (>10 mg/mL), while aqueous buffers (pH 7.4) may show <1 mg/mL due to hydrophobic furan/oxadiazole groups.

- Temperature sensitivity: Degradation above 40°C (observed in analogs) necessitates storage at −20°C .

Methodological solutions: - Conduct parallel stability assays in multiple solvents (e.g., DMSO, ethanol, PBS) using HPLC to quantify degradation products .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

Advanced Question: What strategies optimize this compound’s selectivity in enzyme inhibition assays, and how are off-target effects quantified?

Answer:

Selectivity optimization:

- Molecular docking: Model interactions with target enzymes (e.g., kinases) vs. non-targets (e.g., cytochrome P450s) using software like AutoDock .

- Fragment-based design: Replace the 1-methylpyrazole with bulkier groups (e.g., 4-fluorophenyl) to sterically block off-target binding .

Off-target quantification: - Broad-panel screening: Test against 50+ enzymes/receptors at 10 µM (≥50% inhibition flagged).

- CYP inhibition assays: Monitor metabolism via LC-MS/MS (IC₅₀ values <1 µM indicate high risk) .

Basic Question: What are the critical parameters for reproducing biological activity data in cell-based assays?

Answer:

- Cell line selection: Use engineered lines (e.g., HEK293T with overexpressed targets) for consistent response.

- DMSO concentration: Limit to <0.1% to avoid cytotoxicity.

- Positive controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Data normalization: Express activity as % inhibition relative to vehicle and maximal agonist .

Advanced Question: How can computational modeling predict metabolite formation, and what experimental validation is required?

Answer:

- In silico tools: Use Schrödinger’s MetaSite or GLORYx to predict Phase I/II metabolites (e.g., oxidation of furan methyl groups).

- Validation steps:

- In vitro hepatocyte assays: Incubate with human liver microsomes (HLMs) and identify metabolites via LC-HRMS.

- Isotope labeling: Synthesize deuterated analogs to track metabolic pathways .

Basic Question: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.